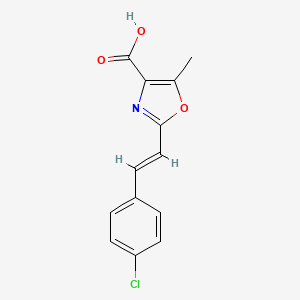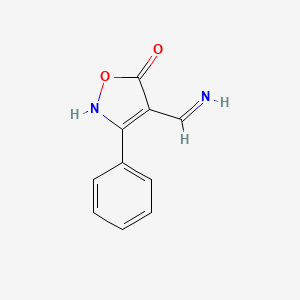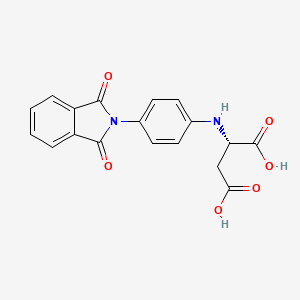
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a succinic acid backbone with an amino group attached to a phenyl ring, which is further connected to a 1,3-dioxoisoindolin moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between a succinic acid derivative and a 4-(1,3-dioxoisoindolin-2-yl)phenylamine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds.
Wissenschaftliche Forschungsanwendungen
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid: The enantiomer of the compound with a different spatial arrangement of atoms.
N-Phenylsuccinimide: A structurally related compound with similar functional groups.
Phthalimide derivatives: Compounds containing the 1,3-dioxoisoindolin moiety, used in various chemical applications.
Uniqueness
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid stands out due to its specific stereochemistry and the presence of both the succinic acid and 1,3-dioxoisoindolin moieties
Eigenschaften
CAS-Nummer |
834894-52-9 |
|---|---|
Molekularformel |
C18H14N2O6 |
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
(2S)-2-[4-(1,3-dioxoisoindol-2-yl)anilino]butanedioic acid |
InChI |
InChI=1S/C18H14N2O6/c21-15(22)9-14(18(25)26)19-10-5-7-11(8-6-10)20-16(23)12-3-1-2-4-13(12)17(20)24/h1-8,14,19H,9H2,(H,21,22)(H,25,26)/t14-/m0/s1 |
InChI-Schlüssel |
GZMVVQWJSGTUSE-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)NC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


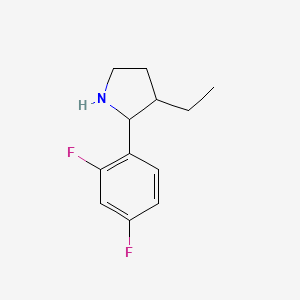
![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)
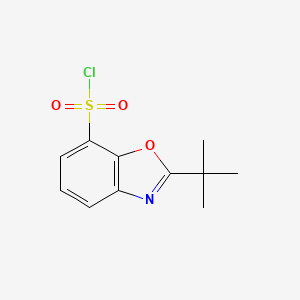
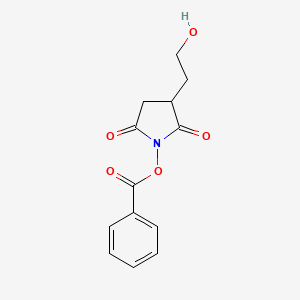
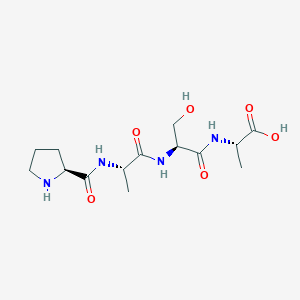
![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)
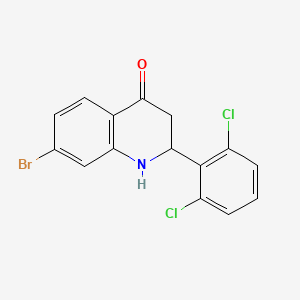
![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)

![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)
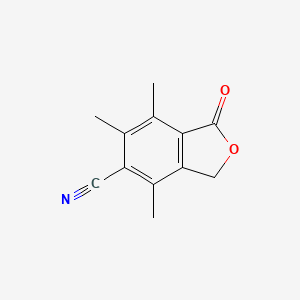
![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)
